molecular formula C9H9BrOS B1271932 4-(Methylthio)phenacyl bromide CAS No. 42445-46-5

4-(Methylthio)phenacyl bromide

Cat. No. B1271932
Key on ui cas rn: 42445-46-5
M. Wt: 245.14 g/mol
InChI Key: YSSYIJBAPDTSAY-UHFFFAOYSA-N
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Patent
US05866596

Procedure details

119 g of 2-bromo-1-[4-methylthiophenyl]ethanone (prepared according to J. Amer. Chem. Soc., 1952, p. 5475) are dissolved in a mixture of 200 ml of methanol and 300 ml of acetone. 53 g of potassium formate are added and the mixture is heated under reflux for 4 hours. The organic solvents are evaporated, the residual oil is taken up with ethyl acetate and washed with a saturated solution of sodium chloride. The ethyl acetate is evaporated and the residual oil crystallises in isopropyl ether.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
potassium formate
Quantity
53 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].C([O-])=[O:14].[K+]>CO.CC(C)=O>[OH:14][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:11][CH3:12])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)SC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
potassium formate
Quantity
53 g
Type
reactant
Smiles
C(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic solvents are evaporated
WASH
Type
WASH
Details
washed with a saturated solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
The ethyl acetate is evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil crystallises in isopropyl ether

Outcomes

Product
Name
Type
Smiles
OCC(=O)C1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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